synthesis and characterization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
synthesis and characterization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged structure in drug design.[2] This guide provides a comprehensive technical overview of the (CAS 1004194-08-4), a key intermediate for the elaboration of more complex molecular architectures. We will explore an efficient and regioselective synthetic strategy, detail robust characterization protocols, and discuss the scientific rationale behind the chosen methodologies, empowering researchers to confidently produce and validate this valuable building block.
Strategic Approach to Synthesis
The construction of a polysubstituted pyrazole requires careful strategic planning to control regioselectivity. The target molecule possesses three distinct substituents—an N-methyl group, a C4-chloro group, and a C3-acetyl group. While multiple synthetic routes are conceivable, a highly efficient strategy involves the sequential functionalization of a pre-formed pyrazole core. This approach allows for precise control over the introduction of each substituent.
Our proposed pathway begins with the commercially available 1-(1H-pyrazol-3-yl)ethanone and proceeds through two key transformations: electrophilic chlorination followed by regioselective N-methylation.
Caption: Proposed two-step synthetic pathway for the target compound.
This strategy is advantageous for several reasons:
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C4-Selectivity: Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, making direct chlorination highly regioselective.
-
N-Methylation Control: Addressing the N-methylation of an unsymmetrical pyrazole is a classic synthetic challenge that can lead to a mixture of N1 and N2 isomers.[3] By performing this step on a C3/C4-disubstituted intermediate, the electronic and steric environment can be leveraged to strongly favor the desired N1 isomer. The C3-acetyl group, in particular, sterically disfavors alkylation at the adjacent N2 position.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Chloro-1H-pyrazol-3-yl)ethanone
The chlorination of the pyrazole ring is achieved via an electrophilic aromatic substitution mechanism. Trichloroisocyanuric acid (TCCA) is selected as the chlorinating agent.
Expertise & Causality: TCCA is an exceptionally effective reagent for this transformation. It is an inexpensive, stable, and easy-to-handle solid that serves as a source of electrophilic chlorine (Cl⁺).[4] Modern protocols utilizing TCCA are often lauded for their high yields and cleaner reaction profiles compared to older methods.[5][6] Furthermore, these reactions can frequently be performed under mild, or even solvent-free mechanochemical conditions, aligning with the principles of green chemistry.[5]
Protocol:
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To a stirred solution of 1-(1H-pyrazol-3-yl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL/mmol), add trichloroisocyanuric acid (TCCA, 0.35 eq) portion-wise at 0 °C. Note: TCCA contains three active chlorine atoms, so approximately 1/3 molar equivalent is needed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active chlorine.[7]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-chloro-1H-pyrazol-3-yl)ethanone as a solid.
Step 2: Synthesis of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Regioselective N-methylation is the most critical step in this synthesis. Traditional methylating agents like methyl iodide or dimethyl sulfate can produce difficult-to-separate mixtures of N1 and N2 isomers.
Expertise & Causality: To overcome the challenge of regioselectivity, we employ a modern, highly selective method using a masked methylating reagent, such as an α-halomethylsilane.[8][9] Sterically bulky α-halomethylsilanes show a strong preference for alkylating the less sterically hindered N1 nitrogen.[3][10][11] The resulting N-silylmethyl pyrazole is stable but can be readily protodesilylated using a fluoride source to reveal the final N-methyl group. This two-stage process within a single pot provides exceptional control and high yields of the desired N1 isomer.[8]
Protocol:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-chloro-1H-pyrazol-3-yl)ethanone (1.0 eq) in anhydrous dimethylformamide (DMF).
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Add cesium carbonate (Cs₂CO₃, 1.5 eq) as the base, followed by the masked methylating reagent, (chloromethyl)triisopropoxysilane (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) to initiate the protodesilylation step. Stir for 1-2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Property | Description |
| Molecular Formula | C₆H₇ClN₂O[12] |
| Molecular Weight | 158.59 g/mol [12] |
| Appearance | Expected to be an off-white to pale yellow solid. |
| CAS Number | 1004194-08-4[12][13][14] |
Spectroscopic & Spectrometric Data
The following table summarizes the expected analytical data for the final product based on its structure and data from analogous compounds.
| Technique | Expected Data & Interpretation |
| ¹H NMR | Solvent: CDCl₃, 400 MHz - δ ~7.6 ppm (s, 1H): Proton at the C5 position of the pyrazole ring.- δ ~3.9 ppm (s, 3H): N-methyl protons (N-CH₃).- δ ~2.6 ppm (s, 3H): Acetyl methyl protons (-C(O)CH₃). |
| ¹³C NMR | Solvent: CDCl₃, 100 MHz - δ ~192 ppm: Carbonyl carbon (C=O).- δ ~145 ppm: C3 of the pyrazole ring.- δ ~135 ppm: C5 of the pyrazole ring.- δ ~115 ppm: C4 of the pyrazole ring (bearing Cl).- δ ~38 ppm: N-methyl carbon (N-CH₃).- δ ~28 ppm: Acetyl methyl carbon (-C(O)CH₃). |
| FT-IR | (KBr, cm⁻¹) - ~1690 cm⁻¹ (strong, sharp): C=O stretch of the ketone.- ~1550 cm⁻¹ (medium): C=N/C=C stretching of the pyrazole ring.- ~1050 cm⁻¹ (medium): C-Cl stretch.- ~2950-3050 cm⁻¹ (weak): C-H stretching. |
| Mass Spec. | (EI or ESI) - m/z (M⁺): 158 and 160. The characteristic ~3:1 isotopic pattern for a single chlorine atom is the definitive confirmation.[15][16][17] |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Trichloroisocyanuric acid (TCCA): A strong oxidizing agent. Avoid contact with combustible materials. Reacts with water to release chlorine gas.
-
Methylating Agents: Masked reagents like α-halomethylsilanes are generally safer than traditional ones, but should still be handled with care. Many traditional methylating agents are toxic and potential carcinogens.
-
Chlorinated Organic Compounds: The final product and intermediates should be considered toxic and handled accordingly. Avoid inhalation and skin contact.
Applications in Drug Discovery
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is not an end product but a versatile chemical intermediate. The pyrazole core is a key pharmacophore found in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][18][19]
Potential Synthetic Utility:
-
Ketone Handle: The acetyl group can be readily transformed into other functional groups. It can undergo reduction to an alcohol, reductive amination to form substituted amines, or serve as a point for α-halogenation to introduce another reactive site.[20]
-
Scaffold for Elaboration: The core structure can be further functionalized, for example, via cross-coupling reactions at the C5 position (after lithiation or halogenation) to build molecular complexity.
This intermediate is a valuable starting point for generating libraries of novel pyrazole-containing compounds for screening in drug discovery programs, particularly for kinase inhibitors and anti-inflammatory agents.[1][2][21]
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